molecular formula C12H18N2 B13025633 2-(Piperidin-4-ylmethyl)aniline

2-(Piperidin-4-ylmethyl)aniline

Cat. No.: B13025633
M. Wt: 190.28 g/mol
InChI Key: DHLKHXPSPGPAKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-4-ylmethyl)aniline is an organic compound that features a piperidine ring attached to a benzene ring via a methylene bridge. This compound is of significant interest in organic chemistry due to its potential applications in pharmaceuticals and other chemical industries. The presence of both an aniline and a piperidine moiety in its structure makes it a versatile building block for various synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-4-ylmethyl)aniline typically involves the reaction of piperidine with benzyl chloride, followed by a reduction process. One common method includes:

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions to enhance yield and efficiency. The use of microwave irradiation and ionic liquids as catalysts has also been explored to achieve greener and more sustainable synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(Piperidin-4-ylmethyl)aniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: N-oxides.

    Reduction: Primary amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-(Piperidin-4-ylmethyl)aniline has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: The compound is explored for its potential in developing new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: It is utilized in the production of dyes, agrochemicals, and polymers

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which is beneficial in treating conditions like Alzheimer’s disease .

Comparison with Similar Compounds

    Piperidine: A simpler structure lacking the aniline moiety.

    Aniline: Lacks the piperidine ring.

    N-Benzylpiperidine: An intermediate in the synthesis of 2-(Piperidin-4-ylmethyl)aniline.

Uniqueness: this compound is unique due to the presence of both an aniline and a piperidine moiety, which allows it to participate in a broader range of chemical reactions and applications compared to its simpler counterparts .

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

2-(piperidin-4-ylmethyl)aniline

InChI

InChI=1S/C12H18N2/c13-12-4-2-1-3-11(12)9-10-5-7-14-8-6-10/h1-4,10,14H,5-9,13H2

InChI Key

DHLKHXPSPGPAKJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=CC=CC=C2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.